molecular formula C15H12ClN3O2S B3020834 3-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946358-00-5

3-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B3020834
M. Wt: 333.79
InChI Key: WWKSOHRDCGDSKU-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of benzamide, which is an amide derivative of benzoic acid. It also contains a thiazolo[3,2-a]pyrimidin-6-yl group, which is a type of heterocyclic compound containing nitrogen and sulfur atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolo[3,2-a]pyrimidin-6-yl ring and the attachment of the benzamide group. However, without specific literature or research, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of atoms and bonds in the molecule. The benzamide portion of the molecule would likely contribute to its polarity, while the thiazolo[3,2-a]pyrimidin-6-yl group could potentially participate in aromatic interactions.



Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present in the molecule. For example, the amide group in the benzamide portion could potentially undergo hydrolysis under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents.


Safety And Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide detailed safety and hazard information.


Future Directions

Future research could involve investigating the synthesis, properties, and potential applications of the compound. This could include studying its reactivity, stability, and interactions with biological systems.


Please note that this is a general analysis based on the structure of the compound and does not include specific data or research on “3-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide”. For a more detailed and accurate analysis, specific research and literature would be needed.


properties

IUPAC Name

3-chloro-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-4-3-5-11(16)6-10/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKSOHRDCGDSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

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